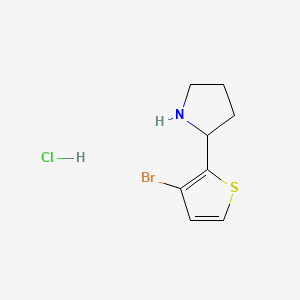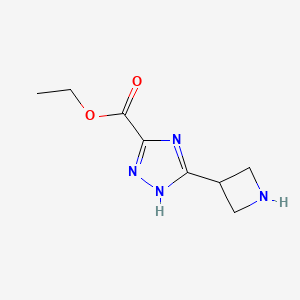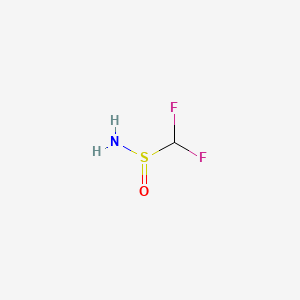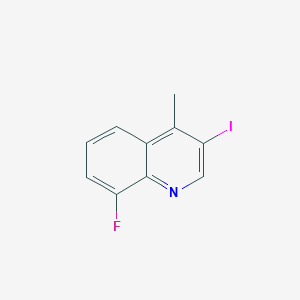
2,2,3-Trimethylcyclobutane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with three methyl groups and a carboxylic acid group. This compound is part of the cycloalkane family, which are known for their ring structures and unique chemical properties. The presence of the carboxylic acid group imparts additional reactivity, making it a compound of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3-trimethylbutane with a suitable oxidizing agent can yield the desired cyclobutane derivative. Another method involves the use of Grignard reagents, where the reaction of a cyclobutane derivative with carbon dioxide followed by acidification produces the carboxylic acid.
Industrial Production Methods: Industrial production of 2,2,3-trimethylcyclobutane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions: 2,2,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
2,2,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2,3-trimethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
相似化合物的比较
2,2,3,3-Tetramethylcyclobutane-1-carboxylic acid: This compound has an additional methyl group, which can affect its reactivity and physical properties.
Cyclobutane-1-carboxylic acid: Lacks the methyl substitutions, making it less sterically hindered and more reactive in certain reactions.
2,2-Dimethylcyclobutane-1-carboxylic acid: Has fewer methyl groups, resulting in different chemical behavior and applications.
Uniqueness: 2,2,3-Trimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
2,2,3-trimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-5-4-6(7(9)10)8(5,2)3/h5-6H,4H2,1-3H3,(H,9,10) |
InChI 键 |
HCJRIRTUDZNXJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)




![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)


![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)

![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)


